Methyl 3-(1-acetylcyclopropyl)propionate
Description
Methyl 3-(1-acetylcyclopropyl)propionate is an ester derivative characterized by a cyclopropane ring substituted with an acetyl group at the 1-position and a propionate ester at the 3-position. The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions, while the acetyl group may influence electronic properties and stability. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where strained rings are leveraged for bioactive properties .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3-(1-acetylcyclopropyl)propanoate |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-3-8(11)12-2/h3-6H2,1-2H3 |
InChI Key |
DUGRKYGJSUJANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclopropane vs. Aromatic Rings : The cyclopropane ring in the target compound contrasts with aromatic substituents (e.g., thienyl, hydroxyphenyl) in analogs. Cyclopropanes are more reactive due to ring strain, enabling unique transformations like [2+1] cycloadditions, whereas aromatic systems offer conjugation and stability .
- Acetyl Group vs. Other Substituents : The acetyl group in the target compound may stabilize the cyclopropane via electron-withdrawing effects, whereas sulfur-containing groups (e.g., methylthio) introduce nucleophilicity and odor .
- Ester Functionality: All compounds share the methyl propionate backbone, but substituent variations dictate solubility and reactivity. For example, phenolic hydroxyl groups () increase water solubility, while phosphonates () enhance metal-binding capacity.
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